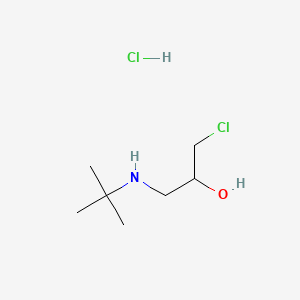

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

CAS No.: 41052-94-2

Cat. No.: VC2045616

Molecular Formula: C7H17Cl2NO

Molecular Weight: 202.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41052-94-2 |

|---|---|

| Molecular Formula | C7H17Cl2NO |

| Molecular Weight | 202.12 g/mol |

| IUPAC Name | 1-(tert-butylamino)-3-chloropropan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C7H16ClNO.ClH/c1-7(2,3)9-5-6(10)4-8;/h6,9-10H,4-5H2,1-3H3;1H |

| Standard InChI Key | QWXUJPJVNKCDKJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NCC(CCl)O.Cl |

| Canonical SMILES | CC(C)(C)NCC(CCl)O.Cl |

Introduction

Chemical Identity and Structure

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a derivative of propanol featuring a tert-butylamino group and a chlorine atom. As a hydrochloride salt, it exhibits enhanced stability and solubility characteristics compared to its free base form. The compound contains several key functional groups that contribute to its chemical reactivity and biological properties.

Basic Identification Parameters

| Property | Value |

|---|---|

| IUPAC Name | 1-(tert-butylamino)-3-chloropropan-2-ol hydrochloride |

| CAS Number | 41052-94-2 |

| Molecular Formula | C₇H₁₇Cl₂NO |

| Molecular Weight | 202.12 g/mol |

| InChI | InChI=1S/C7H16ClNO.ClH/c1-7(2,3)9-5-6(10)4-8;/h6,9-10H,4-5H2,1-3H3;1H |

| InChI Key | QWXUJPJVNKCDKJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NCC(CCl)O.Cl |

The chemical structure features a central propanol backbone with a tert-butylamino group at the C1 position, a hydroxyl group at C2, and a chlorine atom at C3. The hydrochloride salt form significantly affects its physicochemical properties, particularly its solubility and stability characteristics .

Physical Properties

The compound exists as a solid at room temperature with a melting point of 164-166°C when recrystallized from isopropanol . For optimal stability, it is typically stored under inert atmosphere conditions at room temperature to prevent degradation through oxidation or hydrolysis .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride primarily involves a two-step process:

-

Nucleophilic ring-opening reaction: tert-butylamine reacts with epichlorohydrin to form 1-(tert-Butylamino)-3-chloropropan-2-ol (free base)

-

Salt formation: The free base is treated with hydrochloric acid to obtain the hydrochloride salt

This synthetic route can be represented by the following reaction scheme:

-

tert-butylamine + epichlorohydrin → 1-(tert-Butylamino)-3-chloropropan-2-ol

-

1-(tert-Butylamino)-3-chloropropan-2-ol + HCl → 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

The reaction typically proceeds under controlled temperature and pressure conditions to optimize yield and purity.

Alternative Synthetic Approaches

While the epichlorohydrin route is most common, alternative approaches have been developed, including:

-

Reduction of corresponding ketones or aldehydes

-

Chiral synthesis methods for enantioselective production

-

Flow chemistry approaches for continuous manufacturing

These methods vary in efficiency, cost-effectiveness, and scalability, with selection depending on the specific requirements of the application .

Biochemical and Pharmacological Properties

Mechanism of Action

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride exhibits notable neurological activity, primarily through its interaction with neurotransmitter systems. Research has established that the compound acts as a nonselective inhibitor of:

-

Dopamine transporter (DAT)

-

Norepinephrine transporter (NET)

Through this dual inhibition mechanism, the compound prevents the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. This mechanism is similar to that of several antidepressant and stimulant medications, though with distinct pharmacokinetic and pharmacodynamic profiles.

Affected Biochemical Pathways

The inhibition of dopamine and norepinephrine reuptake affects several neurological pathways, particularly those related to:

-

Mood regulation and emotional processing

-

Reward mechanisms and reinforcement

-

Attention and cognitive function

-

Sympathetic nervous system response

These effects are mediated through the modulation of dopaminergic and noradrenergic signaling in various brain regions, including the prefrontal cortex, striatum, and limbic structures .

Metabolic Fate

The metabolic processing of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride involves several pathways:

-

Oxidation of the side chain

-

Formation of glycine conjugates

-

Excretion of metabolites primarily through urine

The primary metabolite has been identified as a glycine conjugate of metachlorobenzoic acid, which serves as a biomarker for exposure and metabolism studies.

Research Applications

Medicinal Chemistry Applications

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride has found significant applications in medicinal chemistry research:

-

As an intermediate in the synthesis of beta-adrenergic receptor antagonists and agonists

-

In the development of antidepressant medications targeting monoamine transporters

-

For structure-activity relationship studies of neurotransmitter transporter inhibitors

Analytical Chemistry Applications

The compound has been utilized in analytical chemistry, particularly for:

-

Assay development for beta-blockers and related compounds

-

Chromatographic standard and reference material

-

Method validation in pharmaceutical quality control

Organic Synthesis Applications

Beyond its pharmaceutical applications, the compound serves as:

-

A versatile building block for the synthesis of complex organic molecules

-

A precursor for chiral auxiliaries in asymmetric synthesis

-

A model compound for studying nucleophilic substitution reactions

Chemical Reactivity Profile

Key Reactions

The compound undergoes several characteristic reactions, including:

-

Substitution reactions at the chlorine position with various nucleophiles

-

Oxidation of the hydroxyl group to form corresponding ketones

-

Condensation reactions involving the secondary amine

-

Intramolecular cyclization to form nitrogen-containing heterocycles

These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts or activating agents .

Stability Considerations

The stability profile of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is characterized by:

-

Sensitivity to oxidation, particularly in solution

-

Moderate hygroscopicity requiring protection from moisture

-

Photostability issues requiring protection from light

-

Good thermal stability under normal storage conditions

These properties necessitate appropriate handling and storage conditions to maintain compound integrity .

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

The compound is assigned the GHS07 pictogram (exclamation mark) and the signal word "Warning" .

Structural Analogs and Derivatives

Related Compounds

Several compounds share structural similarities with 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride:

| Compound | CAS Number | Key Structural Differences |

|---|---|---|

| 1-(tert-Butylamino)-3-chloropropan-2-ol (free base) | 13156-02-0 | Lacks the hydrochloride salt form |

| 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | 119802-68-5 | Contains a 3-chlorophenyl group instead of a chloromethyl group |

| 3-(tert-butylamino)-1-[(6-chloro-m-tolyl)oxy]propan-2-ol hydrochloride | 15148-80-8 | Contains an additional 6-chloro-m-tolyloxy moiety |

These structural variations significantly impact the physicochemical properties and biological activities of the compounds .

Structure-Activity Relationships

Research on the structure-activity relationships of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride and its analogs has revealed several key findings:

-

The tert-butylamino group is essential for activity at adrenergic receptors

-

Modifications to the hydroxyl group can shift selectivity between receptor subtypes

-

The chlorine atom provides favorable lipophilicity and membrane permeability

-

Salt form selection significantly impacts bioavailability and pharmacokinetics

These relationships have guided the rational design of derivatives with enhanced potency, selectivity, or pharmacokinetic properties .

Future Research Directions

The unique properties of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride suggest several promising avenues for future research:

-

Development of novel derivatives with enhanced selectivity for specific neurotransmitter transporters

-

Investigation of potential applications in treating neuropsychiatric disorders

-

Exploration of green chemistry approaches for more sustainable synthesis

-

Design of targeted drug delivery systems leveraging the compound's structural features

-

Computational modeling of interactions with biological targets to guide rational drug design

These directions reflect the compound's continuing relevance in pharmaceutical research and organic synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume